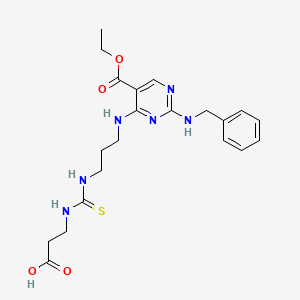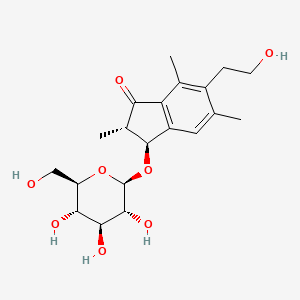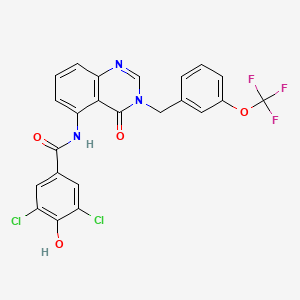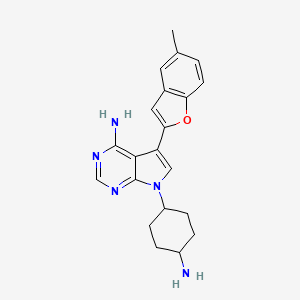
PIKfyve-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIKfyve-IN-3 is a compound that inhibits the activity of the phosphoinositide kinase PIKfyve. PIKfyve is an enzyme that plays a critical role in the endosomal and lysosomal systems, regulating membrane homeostasis, endosomal trafficking, and autophagy . This compound has emerged as a potential therapeutic agent for various diseases, including cancers, viral infections, and neurodegenerative disorders .
Vorbereitungsmethoden
The synthesis of PIKfyve-IN-3 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of functional groups: Specific functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final compound is purified using techniques such as chromatography and recrystallization. .
Analyse Chemischer Reaktionen
PIKfyve-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which may affect its activity and stability.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups to this compound, enhancing its selectivity and potency.
Wissenschaftliche Forschungsanwendungen
PIKfyve-IN-3 has a wide range of scientific research applications, including:
Cancer research: this compound has shown potential as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing cell death.
Viral infections: this compound has demonstrated antiviral activity against several viruses, including Ebola virus and SARS-CoV-2. .
Neurodegenerative diseases: this compound has been investigated for its potential to treat neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).
Autophagy research: this compound is used to study the role of PIKfyve in autophagy, a cellular process that degrades and recycles damaged organelles and proteins.
Wirkmechanismus
PIKfyve-IN-3 exerts its effects by inhibiting the activity of PIKfyve, a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate to produce phosphatidylinositol-3,5-bisphosphate . This inhibition disrupts endosomal and lysosomal functions, leading to the accumulation of cytoplasmic vacuoles and impaired autophagic flux . This compound also affects various signaling pathways, including the mTOR pathway, which is involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
PIKfyve-IN-3 can be compared with other PIKfyve inhibitors, such as:
This compound is unique in its ability to inhibit PIKfyve with high selectivity and potency, making it a valuable tool for studying the role of PIKfyve in various biological processes and diseases .
Eigenschaften
Molekularformel |
C21H23N5O |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
7-(4-aminocyclohexyl)-5-(5-methyl-1-benzofuran-2-yl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H23N5O/c1-12-2-7-17-13(8-12)9-18(27-17)16-10-26(15-5-3-14(22)4-6-15)21-19(16)20(23)24-11-25-21/h2,7-11,14-15H,3-6,22H2,1H3,(H2,23,24,25) |
InChI-Schlüssel |
CUVPKJMJOAUYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CN(C4=NC=NC(=C34)N)C5CCC(CC5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)

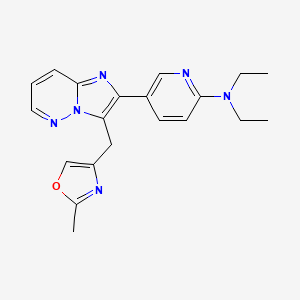
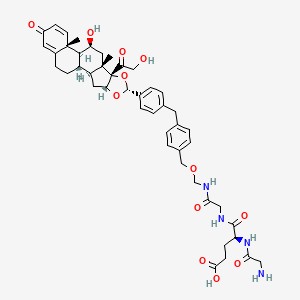
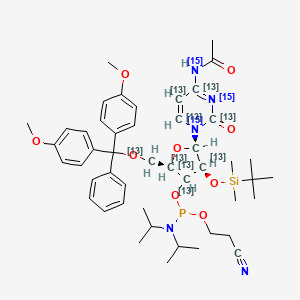
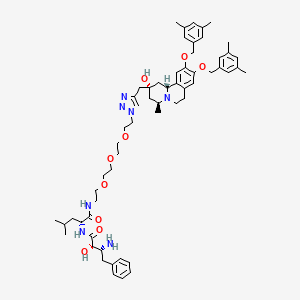
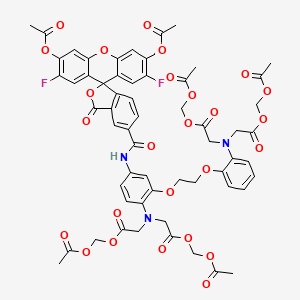
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)
